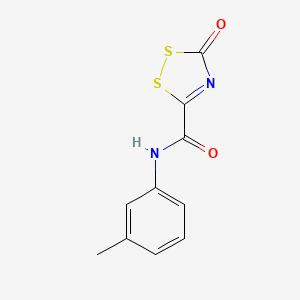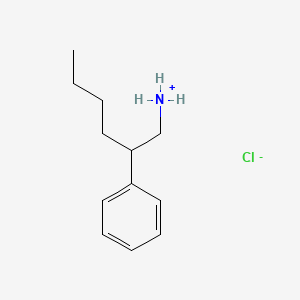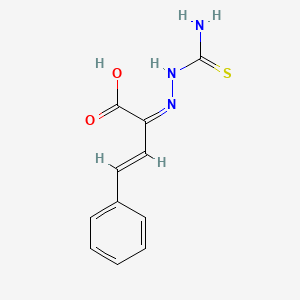
(E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a carbamothioylhydrazinylidene group and a phenylbutenoic acid backbone, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid typically involves multiple steps, starting with the preparation of the hydrazine derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct configuration of the double bonds (E and 2Z). Common reagents used in the synthesis include hydrazine hydrate, phenylacetic acid, and thiocarbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol or amine derivative.
Substitution: The major products are substituted phenylbutenoic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid is used as a precursor for synthesizing more complex molecules. It serves as a building block in organic synthesis and can be used to study reaction mechanisms and kinetics.
Biology
In biological research, this compound may be used to investigate its effects on cellular processes. Its unique structure allows it to interact with various biomolecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It may have applications in developing new drugs for treating diseases such as cancer or bacterial infections.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with proteins, affecting various cellular pathways and processes.
Propriétés
Numéro CAS |
6961-77-9 |
|---|---|
Formule moléculaire |
C11H11N3O2S |
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
(E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C11H11N3O2S/c12-11(17)14-13-9(10(15)16)7-6-8-4-2-1-3-5-8/h1-7H,(H,15,16)(H3,12,14,17)/b7-6+,13-9- |
Clé InChI |
XYFPMSZRSVNJFZ-PXBDENQTSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=N/NC(=S)N)/C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=NNC(=S)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


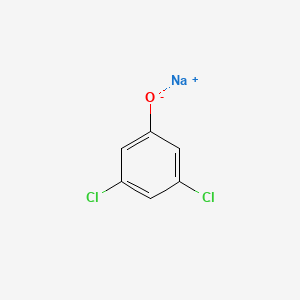
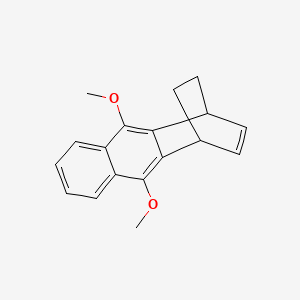
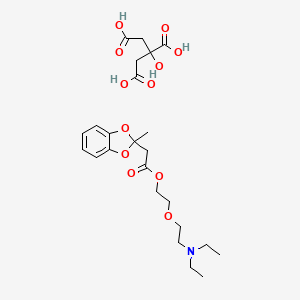
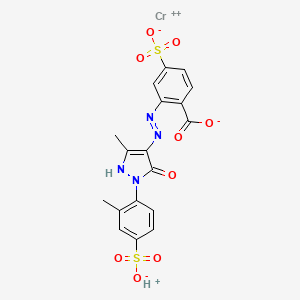
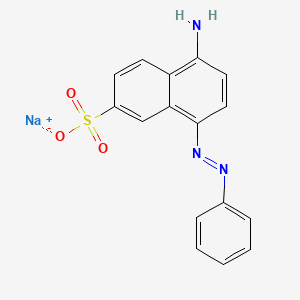

![4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-](/img/structure/B13768707.png)
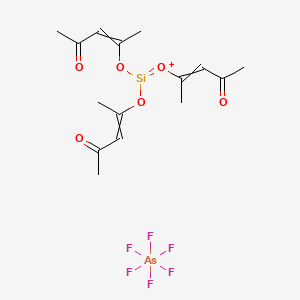
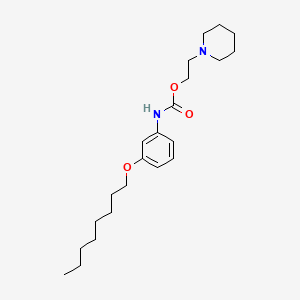
![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)
